molecular formula C48H96O2 B15182659 Arachidyl octacosanoate CAS No. 121877-91-6

Arachidyl octacosanoate

Cat. No.: B15182659
CAS No.: 121877-91-6
M. Wt: 705.3 g/mol
InChI Key: UFBOKQWTKSIZPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Arachidyl octacosanoate is a long-chain ester formed from arachidyl alcohol and octacosanoic acid. It is a waxy substance commonly used in cosmetics and personal care products due to its emollient properties. This compound is known for its ability to provide a smooth and silky texture to formulations, making it a popular ingredient in lotions, creams, and other skincare products.

Preparation Methods

Synthetic Routes and Reaction Conditions: Arachidyl octacosanoate can be synthesized through the esterification reaction between arachidyl alcohol and octacosanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The reactants are continuously fed into the reactor, where they undergo esterification under controlled temperature and pressure. The product is then purified through distillation or crystallization to obtain the final compound with high purity.

Chemical Reactions Analysis

Types of Reactions: Arachidyl octacosanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of arachidyl alcohol and octacosanoic acid. Transesterification, on the other hand, involves the exchange of the ester group with another alcohol, leading to the formation of a new ester.

Common Reagents and Conditions:

    Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide), heat.

    Transesterification: Alcohol (e.g., methanol), acid or base catalyst (e.g., sodium methoxide), heat.

Major Products Formed:

    Hydrolysis: Arachidyl alcohol and octacosanoic acid.

    Transesterification: New ester and corresponding alcohol.

Scientific Research Applications

Arachidyl octacosanoate has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Chemistry:

  • Used as a model compound in studies of esterification and hydrolysis reactions.
  • Employed in the synthesis of other long-chain esters for research purposes.

Biology:

  • Investigated for its role in lipid metabolism and its effects on cellular processes.
  • Studied for its potential as a biomarker for certain metabolic disorders.

Medicine:

  • Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
  • Examined for its moisturizing and protective properties in dermatological formulations.

Industry:

  • Widely used in the formulation of cosmetics and personal care products for its emollient and texturizing properties.
  • Utilized in the production of lubricants and coatings due to its stability and low volatility.

Mechanism of Action

The mechanism of action of arachidyl octacosanoate primarily involves its interaction with the lipid bilayer of cell membranes. As an emollient, it helps to maintain the integrity of the skin barrier by forming a protective layer on the surface, reducing transepidermal water loss, and enhancing skin hydration. Additionally, its long-chain structure allows it to integrate into the lipid matrix of the skin, providing a smooth and silky feel.

Comparison with Similar Compounds

    Cetyl Palmitate: An ester formed from cetyl alcohol and palmitic acid, commonly used as an emollient and thickening agent in cosmetics.

    Stearyl Stearate: An ester formed from stearyl alcohol and stearic acid, known for its moisturizing and conditioning properties.

Uniqueness: Arachidyl octacosanoate is unique due to its longer carbon chain length, which provides enhanced stability and a more substantial barrier effect compared to shorter-chain esters. This makes it particularly suitable for formulations requiring long-lasting moisturizing and protective properties.

Properties

CAS No.

121877-91-6

Molecular Formula

C48H96O2

Molecular Weight

705.3 g/mol

IUPAC Name

icosyl octacosanoate

InChI

InChI=1S/C48H96O2/c1-3-5-7-9-11-13-15-17-19-21-23-24-25-26-27-28-29-30-32-34-36-38-40-42-44-46-48(49)50-47-45-43-41-39-37-35-33-31-22-20-18-16-14-12-10-8-6-4-2/h3-47H2,1-2H3

InChI Key

UFBOKQWTKSIZPD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.